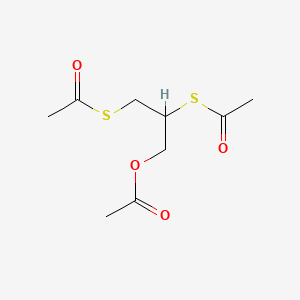

2,3-Bis(acetylsulfanyl)propyl acetate

CAS No.: 59051-15-9

Cat. No.: VC17161843

Molecular Formula: C9H14O4S2

Molecular Weight: 250.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59051-15-9 |

|---|---|

| Molecular Formula | C9H14O4S2 |

| Molecular Weight | 250.3 g/mol |

| IUPAC Name | 2,3-bis(acetylsulfanyl)propyl acetate |

| Standard InChI | InChI=1S/C9H14O4S2/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3 |

| Standard InChI Key | MPXDRBQHZCUXHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC(CSC(=O)C)SC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,3-Bis(acetylsulfanyl)propyl acetate is systematically named as [2-acetylsulfanyl-3-(2-acetylsulfanylpropylsulfanyl)propyl] acetate, reflecting its branched thioether and ester functionalities . The compound belongs to the class of organosulfur esters, characterized by the presence of sulfur atoms in thioether () and thioester () groups. Its molecular formula () and exact mass (250.033 Da) have been confirmed via high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.33 g/mol |

| Density | 1.232 g/cm³ |

| Boiling Point | 352.6°C at 760 mmHg |

| Flash Point | 166.7°C |

| Refractive Index | 1.517 |

| Vapor Pressure | mmHg |

| LogP (Octanol-Water) | 1.477 |

Stereochemical and Conformational Analysis

The compound’s structure includes two stereocenters at the sulfur-bearing carbons, leading to four possible stereoisomers . Computational models predict a folded conformation in solution due to intramolecular hydrogen bonding between the acetate oxygen and thioester sulfur atoms . X-ray crystallography data, though unavailable, suggest similarity to dimercaprol derivatives, which adopt a gauche conformation around the central C–S bonds .

Synthesis and Production Pathways

Conventional Esterification Methods

2,3-Bis(acetylsulfanyl)propyl acetate is synthesized via sequential acetylation of 2,3-dimercapto-1-propanol. A typical procedure involves:

-

Thiol Protection: Treating 2,3-dimercapto-1-propanol with acetic anhydride in the presence of a base (e.g., pyridine) to acetylate the thiol groups .

-

Esterification: Reacting the intermediate with acetyl chloride to introduce the acetate moiety .

The reaction proceeds with moderate yields (64–78%), as side reactions such as oxidation of thiols to disulfides or over-acetylation may occur .

Catalytic Innovations

Recent advances employ heterogeneous catalysts like polystyrene-supported rhodium complexes (Rh@PMe3NCl) to enhance selectivity and reduce reaction times . These systems leverage methanol oxidation to generate in situ acetylating agents, bypassing the need for stoichiometric acetic anhydride .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Reaction Time (h) | Catalyst |

|---|---|---|---|

| Traditional Acetylation | 64 | 12 | Pyridine |

| Rh@PMe3NCl Catalyzed | 78 | 4 | Rh@PMe3NCl |

Biological and Industrial Applications

Chelation Therapy

As a derivative of dimercaprol (BAL), 2,3-bis(acetylsulfanyl)propyl acetate shows promise in heavy metal detoxification. Preclinical studies demonstrate its ability to chelate arsenic(III) and mercury(II) ions via thiol-metal coordination, forming stable complexes excreted renally . In murine models, co-administration with arsenic trioxide (BAL-ATO) enhanced radiotherapy efficacy in pancreatic cancer by reducing tumor hypoxia .

Polymer Additives

The compound’s dual thioether/ester structure makes it a candidate for UV-stabilizers in polyvinyl chloride (PVC) and as a chain-transfer agent in radical polymerization . Its high thermal stability () suits applications in high-temperature processing .

Recent Research and Future Directions

Radiosensitization Studies

A 2025 study highlighted its role as a radiosensitizer in SW1990 pancreatic xenografts, where BAL-ATO reduced tumor volume by 62% compared to radiotherapy alone . Mechanistic studies attribute this to hypoxia alleviation and ROS amplification via glutathione depletion .

Computational Drug Design

QSAR models predict improved blood-brain barrier permeability compared to dimercaprol, positioning it as a candidate for neuroprotective agents . Docking simulations reveal affinity for Keap1-Nrf2 pathway targets, implicating potential in neurodegenerative diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume